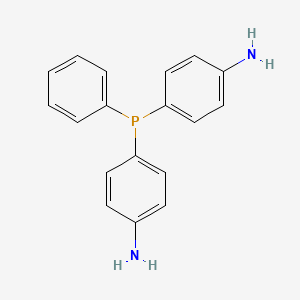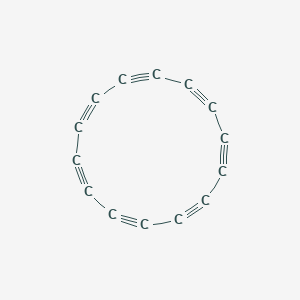
1,3,5,7,9,11,13-Cyclotetradecaheptayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,9,11,13-Cyclotetradecaheptayne, also known as cyclotetradecaheptaene, is a hydrocarbon with the molecular formula C14H14. This compound is notable for its role in the development of criteria for aromaticity, a stabilizing property of central importance in physical organic chemistry. It forms dark-red needle-like crystals and has limited evidence of aromaticity due to its inability to adopt a completely planar conformation .
Méthodes De Préparation
The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptayne involves several steps. One common method includes the cyclization of linear polyenes under specific reaction conditions. The preparation typically requires:
Reagents: Linear polyenes, catalysts, and solvents such as benzene.
Analyse Des Réactions Chimiques
1,3,5,7,9,11,13-Cyclotetradecaheptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxygenated derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles. Common reagents include hydrogen, halogens, and oxidizing agents.
Applications De Recherche Scientifique
1,3,5,7,9,11,13-Cyclotetradecaheptayne has several scientific research applications:
Chemistry: It is used to study aromaticity and conjugation effects in cyclic hydrocarbons.
Biology and Medicine: Research into its potential biological activity and interactions with biomolecules is ongoing.
Mécanisme D'action
The mechanism by which 1,3,5,7,9,11,13-Cyclotetradecaheptayne exerts its effects involves its conjugated system of double bonds. This system allows for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its ability to undergo rapid interconversion between isomeric forms, which can be observed at low temperatures .
Comparaison Avec Des Composés Similaires
1,3,5,7,9,11,13-Cyclotetradecaheptayne can be compared with other annulenes such as:
Cyclooctatetraene: A smaller annulene with eight carbon atoms and four double bonds.
Cyclohexadecaheptaene: A larger annulene with sixteen carbon atoms and eight double bonds. The uniqueness of this compound lies in its specific conjugation pattern and the resulting limited aromaticity.
Propriétés
Numéro CAS |
145270-71-9 |
|---|---|
Formule moléculaire |
C14 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
cyclotetradecaheptayne |
InChI |
InChI=1S/C14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1 |
Clé InChI |
ZMYLPQSIIRATJM-UHFFFAOYSA-N |
SMILES canonique |
C1#CC#CC#CC#CC#CC#CC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
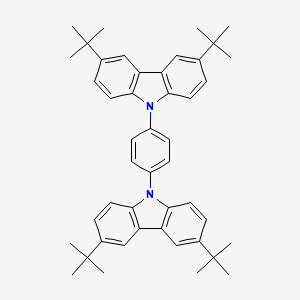

![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
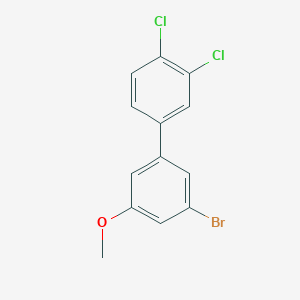
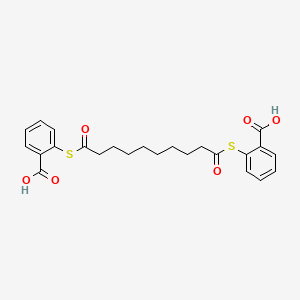
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

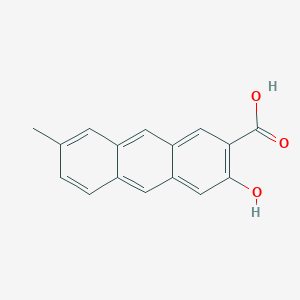
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)

